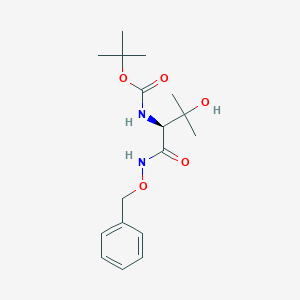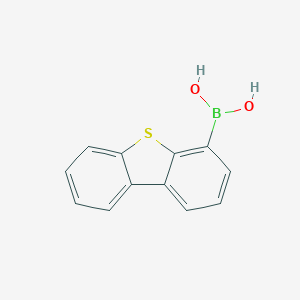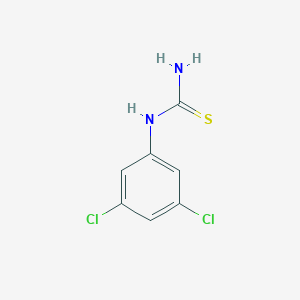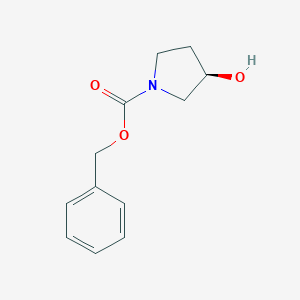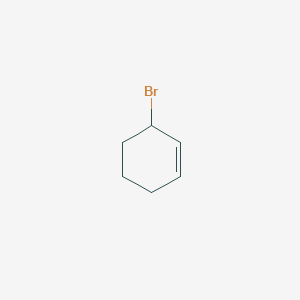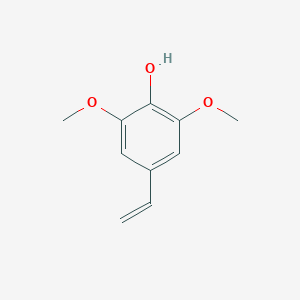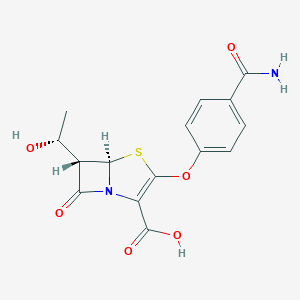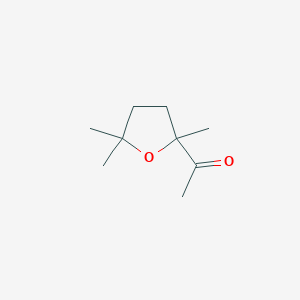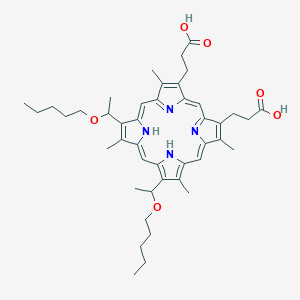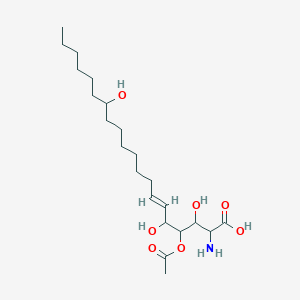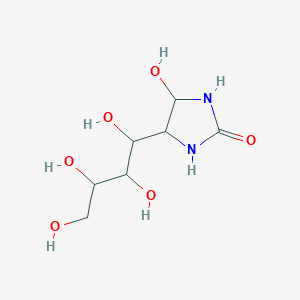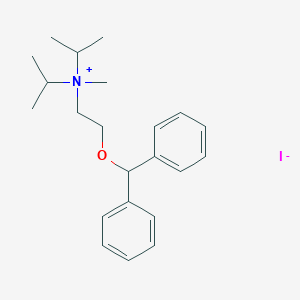![molecular formula C14H34I2N2O2 B024849 ethyl-[2-[2-[2-(ethyl-dimethyl-ammonio)ethoxy]ethoxy]ethyl]-dimethyl-azanium diiodide CAS No. 109495-27-4](/img/structure/B24849.png)
ethyl-[2-[2-[2-(ethyl-dimethyl-ammonio)ethoxy]ethoxy]ethyl]-dimethyl-azanium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various applications, including as a disinfectant and in industrial processes. The compound’s structure includes two ethylenebis(oxyethylene) groups linked to ethyldimethylammonium, with diiodide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide typically involves the reaction of ethylenebis(oxyethylene) with ethyldimethylamine in the presence of a suitable iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified and tested to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has several scientific research applications:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound is studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Research is ongoing into its potential use as an antimicrobial agent in medical settings.
Mechanism of Action
The mechanism of action of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This action is primarily due to the quaternary ammonium groups, which interact with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium: Another quaternary ammonium compound with similar antimicrobial properties.
N-alkyl ethylbenzyl dimethyl ammonium (C12-C14): Known for its use in disinfectants and cleaning agents.
Uniqueness
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide is unique due to its specific structure, which provides distinct surfactant properties and makes it particularly effective in certain industrial and research applications. Its ability to stabilize enzymes and act as a phase transfer catalyst sets it apart from other similar compounds.
Properties
CAS No. |
109495-27-4 |
|---|---|
Molecular Formula |
C14H34I2N2O2 |
Molecular Weight |
516.24 g/mol |
IUPAC Name |
ethyl-[2-[2-[2-[ethyl(dimethyl)azaniumyl]ethoxy]ethoxy]ethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C14H34N2O2.2HI/c1-7-15(3,4)9-11-17-13-14-18-12-10-16(5,6)8-2;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
FOLBUQAPWBHXGE-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCOCCOCC[N+](C)(C)CC.[I-].[I-] |
Canonical SMILES |
CC[N+](C)(C)CCOCCOCC[N+](C)(C)CC.[I-].[I-] |
Synonyms |
ethyl-[2-[2-[2-(ethyl-dimethyl-ammonio)ethoxy]ethoxy]ethyl]-dimethyl-azanium diiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


